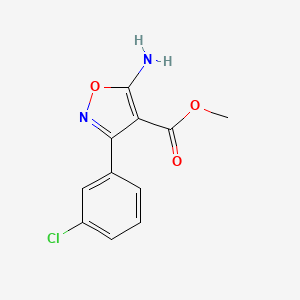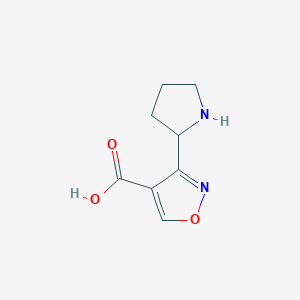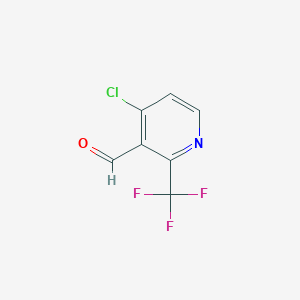
4-Chloro-2-(trifluoromethyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(trifluoromethyl)nicotinaldehyde is an organic compound with the chemical formula C7H3ClF3NO. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether. This compound is used in various chemical syntheses and has applications in the production of agricultural chemicals, pharmaceuticals, and other organic compounds .
Méthodes De Préparation
The synthesis of 4-Chloro-2-(trifluoromethyl)nicotinaldehyde can be achieved through several methods. One common method involves the cyclization reaction of dicyanofluoroacetamide with N-hydroxyethylsulfonamide salts. Another method includes the oxycarbonylation of 4-chloro-2-(trifluoromethyl)pyridine-3-methanol . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Chloro-2-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols
Applications De Recherche Scientifique
4-Chloro-2-(trifluoromethyl)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and fluorinated molecules.
Biology: This compound is used in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents, including antibiotics and antifungal agents.
Industry: It is used in the production of agricultural chemicals such as pesticides and herbicides
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Chloro-2-(trifluoromethyl)nicotinaldehyde can be compared with similar compounds such as:
4-Chloro-2-(trifluoromethyl)nicotinic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde: This compound has a similar structure but with different substitution patterns, affecting its chemical properties and uses
Propriétés
Numéro CAS |
1211583-98-0 |
|---|---|
Formule moléculaire |
C7H3ClF3NO |
Poids moléculaire |
209.55 g/mol |
Nom IUPAC |
4-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-1-2-12-6(4(5)3-13)7(9,10)11/h1-3H |
Clé InChI |
OCHISXJNCQENLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1Cl)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


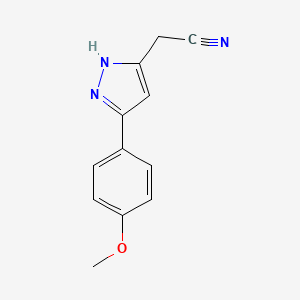

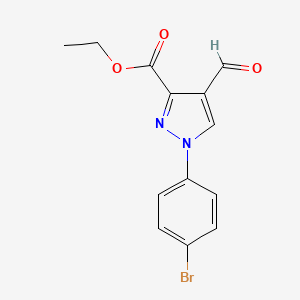
![3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B11811657.png)

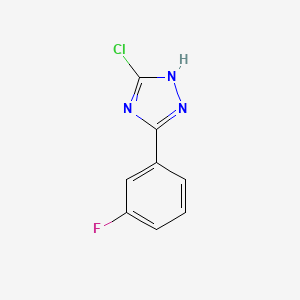
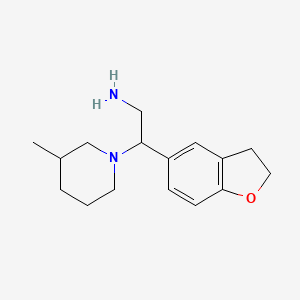

![N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11811681.png)

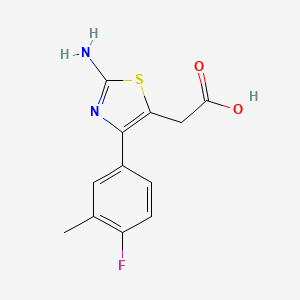
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811711.png)
